

Physical and chemical properties of Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate.

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Compound of Interest

Compound Name: *Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate*

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An In-Depth Technical Guide to **Diphenyl(trifluoromethyl)sulfonium Trifluoromethanesulfonate**

Introduction: A Modern Reagent for Trifluoromethylation

The strategic incorporation of the trifluoromethyl ($-\text{CF}_3$) group is a cornerstone of modern medicinal chemistry and materials science. This small moiety can profoundly enhance critical molecular properties, including metabolic stability, lipophilicity, and binding affinity.^[1]

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate (CAS: 147531-11-1) has emerged as a potent and versatile electrophilic reagent for the introduction of this vital functional group.^[2] As a member of the Yagupolskii-Umemoto class of onium salts, it provides a stable, solid, and readily handled source for the trifluoromethyl group, overcoming many challenges associated with gaseous or less stable reagents.^[2]

This guide offers a comprehensive technical overview of its properties, reactivity, and application, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the causality behind its reactivity, provide field-proven protocols, and explore its dual mechanistic pathways that allow for both polar and radical-based transformations.

Core Physical and Chemical Properties

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a white to off-white solid, a characteristic that simplifies handling and weighing for reaction setup.[3] Its stability is contingent on proper storage, requiring refrigeration under an inert atmosphere to prevent degradation from moisture and air.[4][5]

Data Presentation: Physicochemical Properties

Property	Value	Source(s)
CAS Number	147531-11-1	[4][6]
Molecular Formula	C ₁₄ H ₁₀ F ₆ O ₃ S ₂	[4][5]
Molecular Weight	404.35 g/mol	[4][5][7]
Physical Form	Solid	[8][9]
Melting Point	69-85 °C (Range varies by purity)	[3]
Storage Conditions	0-8 °C, under inert atmosphere (Nitrogen), away from moisture	[4][6][9]
Purity	Typically ≥95-97%	[4][5][9]

Solubility Profile

While extensive quantitative solubility data is not widely published,

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is generally soluble in a range of polar organic solvents commonly used in synthesis.[6] Its ionic, salt-like nature dictates its solubility behavior.

Solvent Class	Representative Solvents	Expected Solubility	Rationale & Field Insight
Polar Aprotic	Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)	Soluble to Highly Soluble	These solvents effectively solvate the sulfonium cation and triflate anion, making them ideal for most reaction protocols. THF and DCM are common choices for direct electrophilic trifluoromethylation. [10]
Polar Protic	Alcohols (MeOH, EtOH)	Moderately Soluble	While soluble, these solvents are nucleophilic and may compete with the intended substrate, potentially leading to side products. Their use should be carefully considered based on the substrate's reactivity.
Nonpolar	Hexanes, Toluene, Benzene	Sparingly Soluble to Insoluble	The high polarity of the salt makes it incompatible with nonpolar solvents.

Senior Scientist's Note: For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent system and at the desired reaction temperature to ensure homogeneity and reproducibility.

Chemical Reactivity and Mechanistic Pathways

The utility of this reagent stems from its ability to act as an "electrophilic" trifluoromethylating agent. However, this description belies a more complex and versatile reactivity profile. The mechanism is often debated and can be highly dependent on the reaction conditions, proceeding through either a polar, two-electron pathway or a single-electron transfer (SET) pathway.[11]

Pathway 1: Electrophilic Attack (Polar Mechanism)

In the presence of electron-rich nucleophiles, such as phenols, anilines, thiols, or enolates, the reagent behaves as a classic electrophile. The positively charged sulfur atom polarizes the S–CF₃ bond, making the trifluoromethyl group susceptible to nucleophilic attack. The diphenyl sulfide moiety serves as an excellent leaving group.

This pathway is favored for highly nucleophilic substrates and is typically performed under standard thermal conditions without the need for initiators. The causality here is a direct LUMO(reagent)-HOMO(nucleophile) interaction.

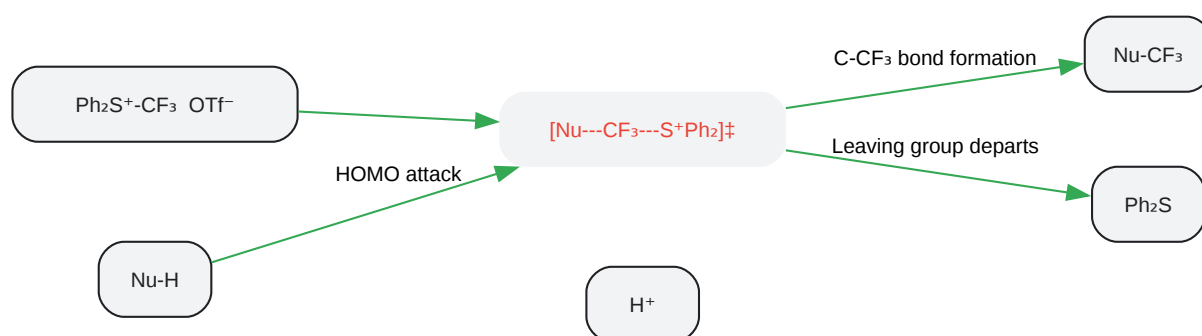


Diagram 1: Polar Electrophilic Trifluoromethylation Pathway

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Caption: Diagram 1: Polar Electrophilic Trifluoromethylation Pathway.

Pathway 2: Single-Electron Transfer (Radical Mechanism)

Modern synthetic methods, particularly those involving photoredox catalysis, have unlocked a radical-based pathway for sulfonium salts.[6] Under irradiation with visible light and in the

presence of a photocatalyst (e.g., $\text{Ru}(\text{bpy})_3^{2+}$ or $\text{Ir}(\text{ppy})_3$), a single-electron transfer to the sulfonium salt can occur. This reduction leads to the fragmentation of the $\text{S}-\text{CF}_3$ bond, liberating a trifluoromethyl radical ($\bullet\text{CF}_3$).^[6] This highly reactive radical can then add to arenes and heteroarenes, enabling the functionalization of less nucleophilic substrates.^[12]

This SET pathway is crucial for "late-stage" trifluoromethylation of complex molecules where traditional polar reactions might fail or lack selectivity.^[6] The choice of photocatalyst and light source provides authoritative control over the initiation of this radical process.

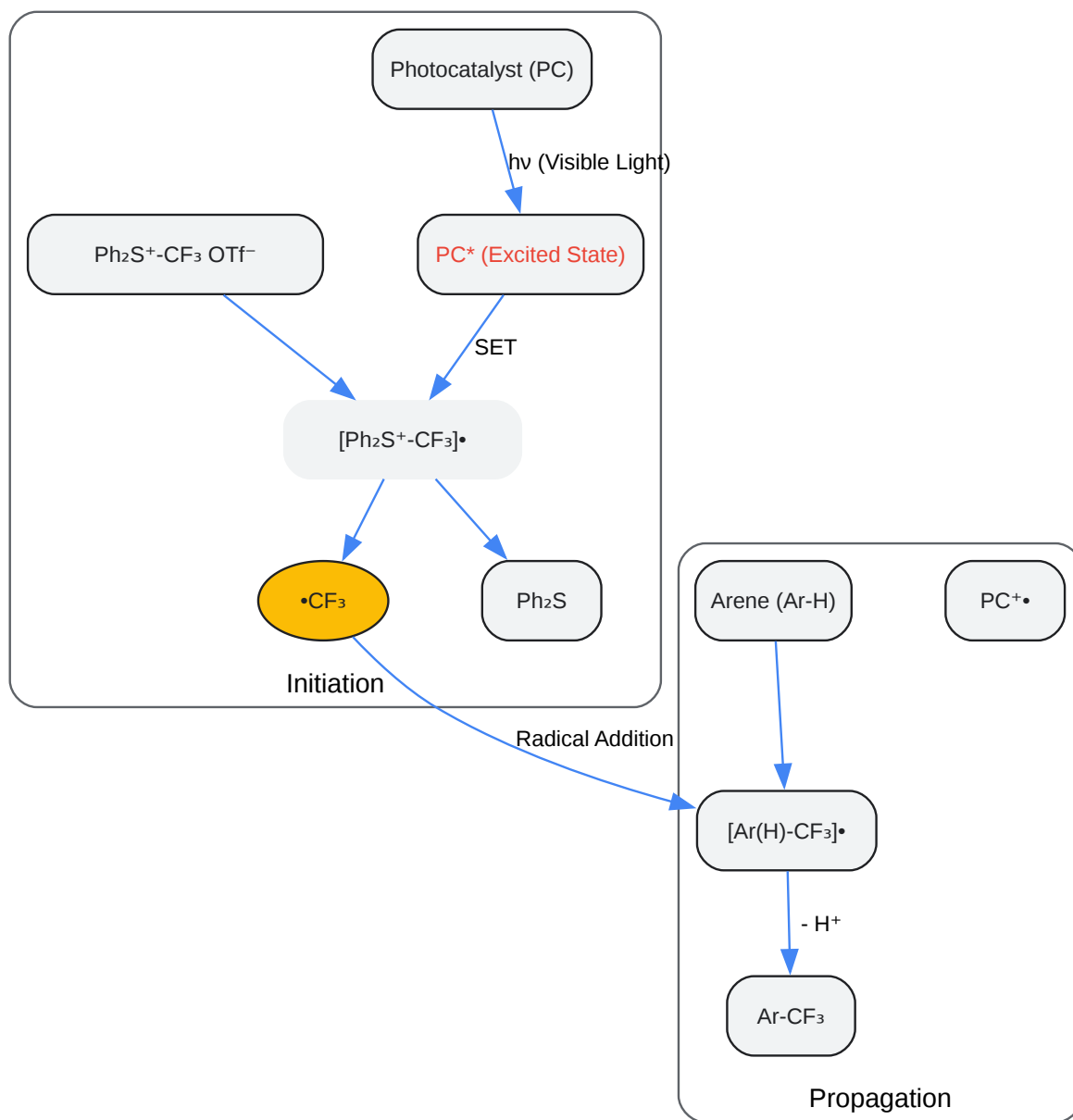


Diagram 2: SET-Initiated Radical Pathway

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Caption: Diagram 2: SET-Initiated Radical Pathway.

Experimental Protocols: A Guide for the Bench Chemist

The following protocols are self-validating systems, incorporating in-process checks to ensure reaction progression and successful outcomes. They are representative workflows and should be adapted based on the specific substrate.

Protocol 1: Electrophilic Trifluoromethylation of an Activated Arene

This protocol details the trifluoromethylation of 4-methoxyphenol, a representative electron-rich substrate, via the polar pathway.

Workflow Visualization

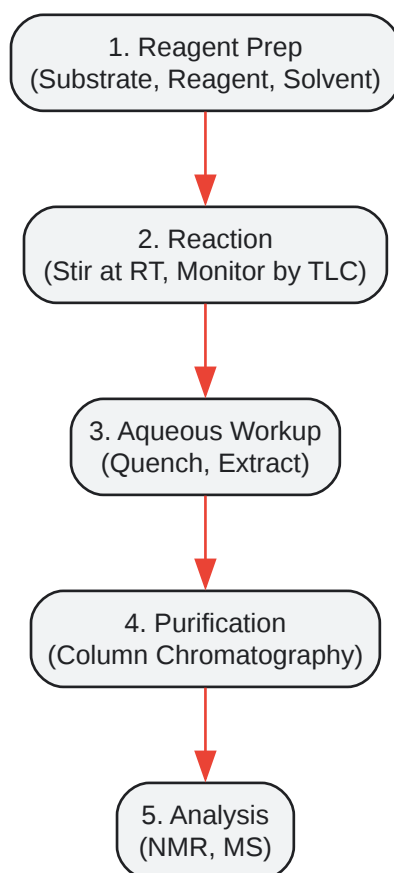


Diagram 3: Workflow for Electrophilic Trifluoromethylation

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Caption: Diagram 3: Workflow for Electrophilic Trifluoromethylation.

Step-by-Step Methodology:

- Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (124 mg, 1.0 mmol, 1.0 equiv.). Dissolve the substrate in 10 mL of dry tetrahydrofuran (THF).
- Reagent Addition: In a single portion, add **Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate** (485 mg, 1.2 mmol, 1.2 equiv.).
 - Causality Note: A slight excess of the trifluoromethylating reagent is used to ensure complete consumption of the limiting substrate. THF is chosen for its ability to dissolve both the polar salt and the organic substrate.
- Reaction: Stir the resulting mixture vigorously at room temperature (20-25 °C).
- Monitoring (Self-Validation): Monitor the reaction progress every 1-2 hours using thin-layer chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress. For more precise monitoring, a small aliquot can be analyzed by ^{19}F NMR to observe the consumption of the starting sulfonium salt and the appearance of the trifluoromethylated product.
- Workup: Once the starting material is consumed (typically 4-12 hours), quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the product.
- Analysis: Characterize the purified product by ^1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Photoredox-Catalyzed Trifluoromethylation of a Heterocycle

This protocol describes the radical-based trifluoromethylation of N-methylpyrrole, a common heterocycle, showcasing the reagent's utility in modern photocatalysis.

Step-by-Step Methodology:

- **Preparation:** In a borosilicate glass vial equipped with a magnetic stir bar, combine N-methylpyrrole (81 mg, 1.0 mmol, 1.0 equiv.), **Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate** (606 mg, 1.5 equiv.), and a photocatalyst such as fac-Ir(ppy)₃ (1-2 mol%). Add 10 mL of degassed acetonitrile.
 - **Causality Note:** Acetonitrile is a common solvent for photoredox catalysis due to its polarity and transparency to visible light. Degassing is critical to remove oxygen, which can quench the excited state of the photocatalyst.
- **Reaction Setup:** Seal the vial and place it approximately 5-10 cm from a blue LED lamp (450-460 nm). Stir the reaction mixture vigorously to ensure even irradiation.
- **Reaction:** Irradiate the mixture at room temperature for 12-24 hours.
- **Monitoring (Self-Validation):** The reaction can be monitored by GC-MS or ¹⁹F NMR analysis of aliquots taken from the reaction mixture (protecting from light during sampling).
- **Workup:** Upon completion, remove the solvent under reduced pressure.
- **Purification:** Directly purify the residue by flash column chromatography on silica gel to isolate the trifluoromethylated product(s). Regioisomers are common in radical additions to heterocycles and may require careful separation.
- **Analysis:** Confirm the structure and isomeric ratio of the product(s) by NMR and MS.

Safety and Handling

As a Senior Application Scientist, safety is paramount. **Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate** must be handled with appropriate personal protective equipment

(PPE), including safety glasses, a lab coat, and nitrile gloves.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
- Precautionary Statements: P261 (Avoid breathing dust), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

All manipulations should be performed in a well-ventilated chemical fume hood. Store the reagent tightly sealed in a refrigerator and allow it to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

Conclusion and Outlook

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate is a highly valuable reagent for modern organic synthesis. Its solid nature and thermal stability offer practical advantages over many other trifluoromethylating agents. The true power of this reagent lies in its dual reactivity, allowing chemists to access both polar and radical pathways. This versatility makes it an indispensable tool for introducing the CF_3 group into a vast array of molecules, from simple building blocks to complex, late-stage pharmaceutical intermediates. As synthetic methods continue to evolve, particularly in the realm of photoredox catalysis, the applications for this and related sulfonium salts will undoubtedly continue to expand, enabling the discovery of new medicines and materials.

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